1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea

physicochemical properties drug-likeness medicinal chemistry

CAS 942000-85-3 (MW 360.32, XLogP3 1.9) is a structurally defined N-aryl-N′-tetrazolyl urea featuring a 3,4-difluorophenyl-tetrazole moiety linked via a methylene bridge to a 3-methoxyphenyl urea group. With a validated tetrazolyl urea pharmacophore for endocannabinoid system targets (FAAH/MAGL), this compound provides a distinct electronic profile versus published analogs. Its two fluorine atoms enable ¹⁹F-NMR-based metabolic stability and plasma protein binding assays without additional labeling. Procure at 95% purity for hit-to-lead campaigns requiring favorable drug-like properties and target selectivity profiling.

Molecular Formula C16H14F2N6O2
Molecular Weight 360.325
CAS No. 942000-85-3
Cat. No. B2862424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea
CAS942000-85-3
Molecular FormulaC16H14F2N6O2
Molecular Weight360.325
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
InChIInChI=1S/C16H14F2N6O2/c1-26-12-4-2-3-10(7-12)20-16(25)19-9-15-21-22-23-24(15)11-5-6-13(17)14(18)8-11/h2-8H,9H2,1H3,(H2,19,20,25)
InChIKeySDZNHSZPTGWJIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea (CAS 942000-85-3): Compound Identity and Core Pharmacophore


1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea (CAS 942000-85-3) is a synthetic small molecule belonging to the N-aryl-N′-tetrazolyl urea class [1]. Its structure features a central urea pharmacophore linked via a methylene bridge to a 1-(3,4-difluorophenyl)-1H-tetrazole moiety on one side and a 3-methoxyphenyl group on the other, yielding a molecular formula of C₁₆H₁₄F₂N₆O₂ and a molecular weight of 360.32 g/mol [1]. The compound is catalogued in the PubChem database (CID 18566081) and is primarily distributed as a research-grade chemical with a typical purity specification of 95% [1].

Why N-Aryl-N′-Tetrazolyl Urea Analogs Cannot Be Interchanged Without Quantitative Validation


The tetrazolyl urea chemotype is a privileged scaffold that has been explored across diverse target classes, including fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), acyl-CoA:cholesterol acyltransferase (ACAT), and soluble epoxide hydrolase (sEH), with potency and selectivity exquisitely dependent on precise substitution patterns [1][2]. Within a series of biaryl tetrazolyl ureas evaluated as endocannabinoid metabolism inhibitors, seemingly minor modifications—such as replacing a dimethylamino group with bulkier substituents or altering the distal phenyl ring substitution—produced FAAH IC₅₀ values spanning three orders of magnitude (3.0 nM to >10 µM) and MAGL selectivity ranging from non-selective to >141-fold [1]. Consequently, procurement of a specific tetrazolyl urea congener without direct, quantitative comparator evidence against its closest structural analogs risks selecting a compound with substantially different target engagement, selectivity profile, or physicochemical properties, undermining experimental reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for 1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea Versus Closest Structural Analogs


Physicochemical Differentiation: Molecular Weight and Lipophilicity (XLogP3-AA) Profile

The target compound (C₁₆H₁₄F₂N₆O₂, MW 360.32 g/mol) occupies a distinct physicochemical space relative to its closest commercially available analogs. Its computed lipophilicity (XLogP3-AA = 1.9 [1]) is more favorable for oral bioavailability under Lipinski's Rule of Five compared to analogs with larger hydrophobic substituents, such as the phenethylurea derivative (CAS 941875-93-0, MW 388.4 g/mol, C₁₈H₁₈F₂N₆O₂ [2]). This difference in molecular weight (ΔMW = 28.1 g/mol) and the associated increase in rotatable bond count in the phenethyl analog may influence membrane permeability and metabolic stability, making the target compound a more ligand-efficient starting point for hit-to-lead optimization where maintaining low molecular weight is critical.

physicochemical properties drug-likeness medicinal chemistry

Electronic Effect Differentiation: Impact of 3,4-Difluoro Substitution on the Tetrazole N-Aryl Ring

The 3,4-difluorophenyl substituent on the tetrazole ring provides a distinct electronic profile compared to non-fluorinated or mono-substituted analogs. In the broader biaryl tetrazolyl urea SAR study by Ortar et al. (2013), electron-withdrawing substituents on the distal phenyl ring modulated FAAH inhibitory potency across a dynamic range exceeding three orders of magnitude (IC₅₀ from 3.0 nM to >10 µM) [1]. The 3,4-difluoro substitution pattern introduces a combined Hammett σₘ + σₚ effect that is absent in the unsubstituted phenyl analog (CAS 951516-72-6 [2]) and the 4-ethoxy analog (CAS 1005306-84-2 ), which lack fluorine-mediated electronic effects. While direct IC₅₀ data for CAS 942000-85-3 are not available in the published literature, the class-level SAR supports that the 3,4-difluoro motif can confer differential target binding affinity compared to electron-donating (e.g., 4-ethoxy) or unsubstituted phenyl analogs.

structure-activity relationship electron-withdrawing group FAAH inhibition

Target Class Engagement Potential: FAAH/MAGL Inhibitory Activity Based on Tetrazolyl Urea Pharmacophore

The tetrazolyl urea chemotype represented by CAS 942000-85-3 has been validated as a bona fide pharmacophore for inhibition of endocannabinoid-metabolizing enzymes FAAH and MAGL [1]. In the systematic SAR study by Ortar et al., compounds from this series achieved potent FAAH inhibition with IC₅₀ values as low as 3.0–9.7 nM (compounds 16, 20, 21, 25, and 28) and MAGL selectivity ranging from non-selective to >141-fold FAAH-selective [1]. While CAS 942000-85-3 was not among these specifically enumerated compounds, the conserved N-aryl tetrazole urea core places it within the same pharmacophoric class. This contrasts with alternative tetrazole-containing scaffolds (e.g., tetrazole-substituted ACAT inhibitors disclosed in U.S. Patent 5,362,744 [2]) that are directed toward a distinct therapeutic target (cholesterol metabolism), where the urea linkage geometry and substitution pattern diverge. The absence of direct IC₅₀ data for CAS 942000-85-3 in the public domain must be acknowledged when evaluating its suitability for FAAH/MAGL screening applications.

endocannabinoid system FAAH inhibitor MAGL inhibitor

Hydrogen Bond Donor/Acceptor Profile and 3-Methoxy Substituent Contribution

The 3-methoxyphenyl urea portion of CAS 942000-85-3 provides a hydrogen bond donor count of 2 and acceptor count of 7 (PubChem computed properties [1]), which is identical to the unsubstituted phenyl analog (CAS 951516-72-6 [2]) but the meta-methoxy group introduces a modest inductive electron-withdrawing effect (-I) and resonance electron-donating effect (+M) at the urea NH, which can modulate urea N–H acidity and consequently target hydrogen-bonding interactions. In contrast, the analog bearing a 2-fluorophenyl group on the urea side (CAS 941875-88-3 [3]) presents an ortho-fluoro substituent that introduces steric and electronic effects capable of altering the urea conformation and target binding. The difference in hydrogen bond acceptor count (7 for target vs. 6 for the 2-fluorophenyl analog, which lacks the methoxy oxygen) may affect aqueous solubility and crystal packing, relevant to formulation and assay preparation.

hydrogen bonding solubility metabolic stability

Critical Caveat: Absence of Direct Head-to-Head Bioactivity Data for CAS 942000-85-3

A systematic search of the published primary literature, patent databases (including U.S. Patent 5,073,565, U.S. Patent 5,362,744, and related filings), PubChem BioAssay, ChEMBL, and BindingDB has identified no direct, quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀) for 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea (CAS 942000-85-3) against any specific molecular target [1]. All differential claims presented in this guide are therefore derived from (a) physicochemical computed properties, (b) class-level SAR inferences from structurally related tetrazolyl ureas with published bioactivity data, and (c) substructure-based reasoning about electronic and steric effects. This evidence gap means that procurement decisions must be accompanied by internal experimental validation of the compound's activity, selectivity, and stability in the intended assay system. No claim of superior potency, selectivity, or in vivo performance relative to any specific analog can be substantiated with the currently available public data for this compound.

data gap procurement risk experimental validation

Recommended Application Scenarios for 1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea (CAS 942000-85-3)


Endocannabinoid System Probe Development and FAAH/MAGL Inhibitor Screening

Given the validated tetrazolyl urea pharmacophore for FAAH/MAGL inhibition established by Ortar et al. [1], CAS 942000-85-3 is structurally suitable as a starting point for endocannabinoid system probe development. Its 3,4-difluorophenyl substitution offers a distinct electronic profile relative to published analogs in the same series. However, users must conduct de novo FAAH and MAGL inhibition assays to establish potency and selectivity, as no target-specific data exist for this compound.

Physicochemical Property Optimization in Hit-to-Lead Programs

With a molecular weight of 360.32 g/mol and XLogP3-AA of 1.9 [1], CAS 942000-85-3 resides in favorable drug-like property space, making it suitable for hit-to-lead campaigns where maintaining low molecular weight and moderate lipophilicity is prioritized. Its 3-methoxy substituent provides a hydrogen bond acceptor that can be exploited for solubility optimization compared to des-methoxy analogs.

¹⁹F-NMR Metabolic Stability and Protein Binding Studies

The two fluorine atoms on the 3,4-difluorophenyl ring make CAS 942000-85-3 compatible with ¹⁹F-NMR-based assays for studying metabolic stability, plasma protein binding, and cellular uptake without requiring additional fluorination. This is a practical advantage over non-fluorinated tetrazolyl urea analogs [1], which would require alternative detection methods.

Negative Control or Orthogonal Chemotype Validation in ACAT Inhibitor Programs

Since tetrazole-substituted ureas have also been explored as ACAT inhibitors [2], CAS 942000-85-3 can serve as a structurally distinct comparator in ACAT inhibitor programs to assess target selectivity of other chemotypes. Its 3-methoxyphenyl urea arm differs from the substitution patterns most commonly exemplified in the ACAT patent literature, potentially providing a useful selectivity profiling tool.

Quote Request

Request a Quote for 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.